NF449 octasodium salt
Overview
Description
NF449 octasodium salt is a highly potent P2X1 receptor antagonist . It suppresses the rate of GTP [γS] binding to G sα-s, inhibits the stimulation of adenylyl cyclase activity, and blocks the coupling of β-adrenergic receptors to G s . It is also a G sα -selective G Protein antagonist .
Molecular Structure Analysis
The molecular structure of NF449 octasodium salt is represented by the formula C41H24N6Na8O29S8 . The exact structural details are not provided in the search results.Scientific Research Applications
Inhibition of Platelet Functions and Thrombosis
NF449 octasodium salt has been studied for its ability to inhibit platelet functions and thrombosis. Research by Hechler et al. (2005) revealed that NF449 can selectively antagonize the platelet P2X1 receptor. This antagonism affects platelet function and reduces aggregation, particularly in the context of collagen-induced platelet activation. In mouse models, NF449 demonstrated efficacy in reducing intravascular platelet aggregation and the size of thrombi formed after injury without significantly prolonging bleeding time, suggesting potential applications in developing new antithrombotic drugs (Hechler et al., 2005).
Interaction with Virus Capsids
NF449 has also been identified as having interactions with virus capsids. Nishimura et al. (2015) found that NF449 can prevent virus attachment to target cells by blocking interactions with specific receptors. This was specifically observed in the context of enterovirus A71 (EV-A71), where NF449 hindered the virus's attachment to the P-selectin ligand, PSGL-1, and heparan sulfate glycosaminoglycan. The study suggests that NF449 and related compounds may be useful in developing treatments that target viral infections by preventing virus-cell interactions (Nishimura et al., 2015).
Selective Antagonism at P2X Receptors
NF449's selective antagonism at P2X receptors has been extensively studied. Kassack et al. (2004) analyzed structure-activity relationships of NF449 analogues, confirming NF449 as the most potent and selective known P2X1 receptor antagonist. Their research highlights the specificity of NF449's interaction with P2X1 receptors, distinguishing it from its effects on other P2 receptors. This study provides valuable insights into the molecular basis of NF449's selective antagonism, which could be instrumental in the rational design of drugs targeting P2X receptors (Kassack et al., 2004).
Role in Molecular Recognition and Catalysis
NF449's potential role in molecular recognition and catalysis has been indicated by studies on noble metal nanoparticles. Yang et al. (2013) described the crystal structures and theoretical analysis of noble metal nanoparticles stabilized by organic ligands, such as fluorinated arylthiols, indicating a high negative charge per nanoparticle. This high charge could suggest potential applications of NF449 in molecular recognition and catalysis, given its anionic nature and ability to interact with positively charged species (Yang et al., 2013).
Safety And Hazards
properties
IUPAC Name |
octasodium;4-[[3-[[3,5-bis[(2,4-disulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(2,4-disulfonatophenyl)carbamoyl]benzoyl]amino]benzene-1,3-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H32N6O29S8.8Na/c48-37(44-29-5-1-25(77(53,54)55)15-33(29)81(65,66)67)19-9-20(38(49)45-30-6-2-26(78(56,57)58)16-34(30)82(68,69)70)12-23(11-19)42-41(52)43-24-13-21(39(50)46-31-7-3-27(79(59,60)61)17-35(31)83(71,72)73)10-22(14-24)40(51)47-32-8-4-28(80(62,63)64)18-36(32)84(74,75)76;;;;;;;;/h1-18H,(H,44,48)(H,45,49)(H,46,50)(H,47,51)(H2,42,43,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76);;;;;;;;/q;8*+1/p-8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBZSNWCUJBMHF-UHFFFAOYSA-F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C2=CC(=CC(=C2)NC(=O)NC3=CC(=CC(=C3)C(=O)NC4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC5=C(C=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC6=C(C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H24N6Na8O29S8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1505.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
NF449 octasodium salt |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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